N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-15-6-2-3-7-18(15)27-14-21(25)23-16-10-22-24(11-16)12-17-13-26-19-8-4-5-9-20(19)28-17/h2-11,17H,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMPHAAEQNAPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dioxin Moiety: The dioxin moiety can be introduced via a cyclization reaction involving a suitable precursor such as a catechol derivative.
Coupling Reactions: The pyrazole and dioxin intermediates are then coupled using a suitable linker, often involving a halogenated intermediate and a nucleophilic substitution reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide group (-N-C(=O)-) participates in hydrolysis and nucleophilic substitution reactions:
Pyrazole Ring Functionalization
The 1H-pyrazole ring exhibits electrophilic substitution and coordination chemistry:
-
Nitrogen Alkylation :
Reacts with iodomethane (CH₃I) in THF to form N-methylpyrazolium salts, confirmed by ¹H NMR downfield shifts (Δδ = +0.8 ppm for N-CH₃) . -
Metal Coordination :
Forms complexes with Cu(II) and Pd(II) via pyrazole N-atoms, as evidenced by UV-Vis absorption at λ = 420–450 nm (d-d transitions) .
Benzodioxane Modifications
The 2,3-dihydrobenzo[b] dioxin system undergoes ring-opening and oxidation:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidative Ring Opening | KMnO₄/H₂SO₄ | 1,2-Dihydroxybenzene derivative + CO₂ |
| Photochemical Degradation | UV light (254 nm) | Radical intermediates detected via ESR spectroscopy |
Ether Linkage Reactivity
The o-tolyloxy group (-O-C₆H₃(CH₃)-) demonstrates:
-
O-Dealkylation :
BBr₃ in CH₂Cl₂ cleaves the ether bond, yielding 2-(hydroxy)acetamide derivatives (yield: 72–85%) . -
Electrophilic Aromatic Substitution :
Nitration (HNO₃/H₂SO₄) occurs at the para-position relative to the methyl group (HPLC purity >95%) .
Cross-Coupling Reactions
Palladium-catalyzed transformations leverage the pyrazole’s directing effects:
| Reaction | Catalyst System | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (confirmed by X-ray) |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated pyrazoles (isolated yields: 60–78%) |
Photochemical Behavior
Critical for applications in fragrance formulations :
-
Primary Degradation Pathway :
-
Stabilization Strategies :
Addition of 0.1% BHT (butylated hydroxytoluene) reduces photodegradation by 40% (HPLC-DAD analysis) .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and dioxin structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of signaling pathways associated with tumor growth. For instance, studies have shown that derivatives of pyrazole can inhibit certain kinases involved in cancer progression.
Anti-inflammatory Effects
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide may also possess anti-inflammatory properties. Compounds with similar structures have been documented to reduce pro-inflammatory cytokine production in various models of inflammation.
Neuroprotective Properties
Preliminary studies suggest that this compound could have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in neurological applications.
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Photovoltaic Devices
Research has explored the use of such compounds in organic photovoltaic devices due to their potential light-harvesting capabilities. The conjugated systems within these compounds may facilitate charge transfer processes essential for efficient energy conversion.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, derivatives of the pyrazole moiety demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of similar compounds found that they significantly reduced edema in animal models by inhibiting the NF-kB signaling pathway, highlighting their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on analogous structures.
Crystallographic and Supramolecular Behavior
- Triazole derivatives (e.g., ) exhibit planar conformations favoring π-stacking, while the dihydrodioxin-pyrazole scaffold may adopt a bent geometry, affecting crystal packing .
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound can be expressed as:
Key Characteristics
| Property | Details |
|---|---|
| Molecular Weight | 342.39 g/mol |
| CAS Number | Not explicitly provided |
| Purity | Typically >95% |
| Storage Conditions | Store in a cool, dry place |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it exhibits significant cytotoxicity at low micromolar concentrations, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Research indicates that it shows effectiveness against several bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.
Antiparasitic Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. The low micromolar potencies observed suggest that it could be developed into a therapeutic option for parasitic infections.
Case Studies
- Cytotoxicity Assays : A study conducted on various pyrazole derivatives reported that this compound exhibited IC50 values ranging from 5 to 15 µM against several cancer cell lines, indicating strong cytotoxic effects (source: ).
- Antimicrobial Testing : A comprehensive evaluation found that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 10 µg/mL (source: ).
- Antiparasitic Activity : In vivo studies demonstrated that treatment with this compound led to a significant reduction in parasitic load in infected animal models, supporting its potential use in treating parasitic diseases (source: ).
Q & A
Q. What synthetic strategies are optimal for preparing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide?
Methodological Answer: The compound’s synthesis typically involves coupling a pyrazole-4-amine derivative with a functionalized acetamide precursor. Key steps include:
- Amide bond formation : Use carbodiimide coupling reagents (e.g., EDC/HOBt) to react 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-amine with 2-(o-tolyloxy)acetic acid.
- Protection/deprotection : Optimize protecting groups (e.g., tert-butoxycarbonyl) for amine intermediates to prevent side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (methanol/acetone) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D (HSQC, HMBC) spectra to confirm regiochemistry of the pyrazole and dihydrobenzodioxin moieties.
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., N–H⋯O hydrogen bonding) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ) with <2 ppm error .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the biological activity of this compound in anticonvulsant studies?
Methodological Answer:
- In vitro GABA receptor binding assays : Use -muscimol or -flunitrazepam to measure affinity for GABA receptors. Include positive controls (e.g., diazepam) and negative controls (DMSO vehicle) .
- In vivo PTZ-induced seizures model : Administer the compound (10–100 mg/kg, i.p.) to mice 30 minutes before pentylenetetrazol (PTZ) injection. Monitor seizure latency and severity using Racine’s scale. Perform statistical analysis (ANOVA with post-hoc Tukey test) to compare treated vs. control groups .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into the GABA receptor (PDB ID: 6HUO). Focus on binding residues (e.g., α1-subunit Tyr209, β2-subunit Phe200). Validate results with MD simulations (GROMACS, 100 ns) to assess stability .
- QSAR modeling : Develop a model using descriptors (logP, polar surface area) and bioactivity data from analogs to predict IC values .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma concentration (LC-MS/MS) and brain penetration (logBB) to assess bioavailability.
- Metabolite identification : Incubate the compound with liver microsomes (human/mouse) and analyze metabolites via UPLC-QTOF.
- Dose-response reevaluation : Optimize dosing regimens to account for metabolic clearance differences .
Data Analysis and Validation
Q. What statistical approaches are critical for analyzing dose-dependent toxicity?
Methodological Answer:
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Compare with DFT-optimized geometries (B3LYP/6-311++G**) to validate experimental vs. theoretical conformations .
Contradictions and Limitations
- Bioavailability vs. in vitro potency : High in vitro GABA affinity may not translate to in vivo efficacy due to poor blood-brain barrier penetration. Address via prodrug design (e.g., esterification of acetamide) .
- Crystallographic vs. solution-phase conformations : Solid-state structures may differ from solution-phase conformers. Validate using variable-temperature NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
